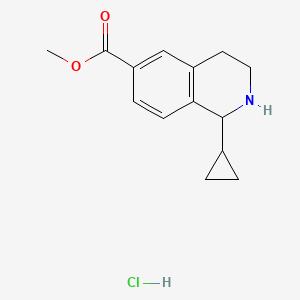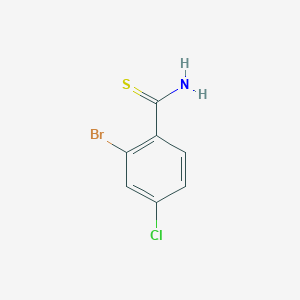
2-Nitro-4-(trifluoromethyl)mandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H7F3NO5 It is a derivative of mandelic acid, where the aromatic ring is substituted with a nitro group at the second position and a trifluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethyl)mandelic acid typically involves the nitration of 4-(trifluoromethyl)mandelic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and automated systems helps in maintaining the desired reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trifluoromethyl)mandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)mandelic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethyl)mandelic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)mandelic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but differs in the position of functional groups, affecting its reactivity and applications.
4-(Trifluoromethyl)phenylacetic acid: Similar trifluoromethyl substitution but different core structure, leading to different chemical properties.
Uniqueness
2-Nitro-4-(trifluoromethyl)mandelic acid is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C9H6F3NO5 |
|---|---|
Molecular Weight |
265.14 g/mol |
IUPAC Name |
2-hydroxy-2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)4-1-2-5(7(14)8(15)16)6(3-4)13(17)18/h1-3,7,14H,(H,15,16) |
InChI Key |
UEDMDOKVFLJWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride](/img/structure/B13592937.png)
![rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)







![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
